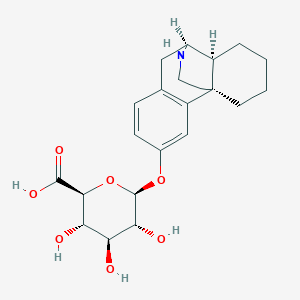
beta-D-Glucopyranosiduronic acid, (9alpha,13alpha,14alpha)-morphinan-3-yl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta-D-Glucopyranosiduronic acid, (9alpha,13alpha,14alpha)-morphinan-3-yl: is a complex organic compound that belongs to the class of morphinan derivatives. These compounds are known for their significant pharmacological activities, particularly in the field of pain management and opioid receptor interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranosiduronic acid, (9alpha,13alpha,14alpha)-morphinan-3-yl typically involves multi-step organic reactions. The process often starts with the preparation of the morphinan core, followed by the introduction of the glucopyranosiduronic acid moiety. Common reagents used in these reactions include strong acids, bases, and various organic solvents. The reaction conditions may require controlled temperatures and pressures to ensure the desired product’s yield and purity.
Industrial Production Methods
Industrial production of such compounds usually involves large-scale chemical synthesis in specialized reactors. The process is optimized for high yield and cost-effectiveness, often employing continuous flow techniques and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the morphinan core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, beta-D-Glucopyranosiduronic acid, (9alpha,13alpha,14alpha)-morphinan-3-yl is studied for its unique structural properties and reactivity. It serves as a model compound for understanding morphinan derivatives’ behavior in various chemical reactions.
Biology
Biologically, this compound is of interest due to its potential interactions with opioid receptors. It is used in research to study pain mechanisms and develop new analgesics.
Medicine
In medicine, derivatives of morphinan compounds are explored for their therapeutic potential in pain management, addiction treatment, and other neurological conditions.
Industry
Industrially, the compound may be used in the synthesis of pharmaceuticals and as a precursor for other bioactive molecules.
Mechanism of Action
The mechanism of action of beta-D-Glucopyranosiduronic acid, (9alpha,13alpha,14alpha)-morphinan-3-yl involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, modulating pain signals and producing analgesic effects. The molecular pathways involved include the inhibition of neurotransmitter release and the activation of intracellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Morphine: A well-known opioid analgesic with a similar morphinan core structure.
Codeine: Another opioid with structural similarities, used for its analgesic and antitussive properties.
Naloxone: An opioid antagonist with a morphinan structure, used to reverse opioid overdose.
Uniqueness
beta-D-Glucopyranosiduronic acid, (9alpha,13alpha,14alpha)-morphinan-3-yl is unique due to the presence of the glucopyranosiduronic acid moiety, which may influence its pharmacokinetics and pharmacodynamics. This structural feature can affect the compound’s solubility, bioavailability, and interaction with biological targets.
Properties
CAS No. |
19153-89-0 |
|---|---|
Molecular Formula |
C22H29NO7 |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(1S,9S,10S)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H29NO7/c24-16-17(25)19(20(27)28)30-21(18(16)26)29-12-5-4-11-9-15-13-3-1-2-6-22(13,7-8-23-15)14(11)10-12/h4-5,10,13,15-19,21,23-26H,1-3,6-9H2,(H,27,28)/t13-,15+,16+,17+,18-,19+,21-,22+/m1/s1 |
InChI Key |
QYVMECDBFFRIEZ-QKYLGGQLSA-N |
Isomeric SMILES |
C1CC[C@]23CCN[C@H]([C@H]2C1)CC4=C3C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















